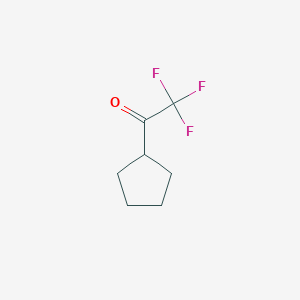

1-环戊基-2,2,2-三氟乙酮

描述

Synthesis Analysis

The synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one involves several key methodologies that highlight its accessibility and the efficiency of incorporating fluorinated motifs into organic compounds. Ichikawa et al. (2008) demonstrated the disfavored 5-endo-trig cyclizations in 2-trifluoromethyl-1-alkenes, offering a method to synthesize cyclopentanes bearing a fluorinated one-carbon unit through intramolecular SN2' reactions or nucleophilic additions [Ichikawa, Iwai, Nadano, Mori, & Ikeda, 2008]. Additionally, the work by Fadeyi and Okoro (2008) on the simple synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate further exemplifies the synthetic accessibility of such compounds [Fadeyi & Okoro, 2008].

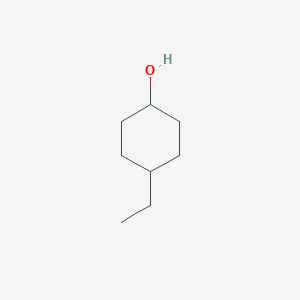

Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one is pivotal for its reactivity and the types of reactions it can undergo. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity towards nucleophilic addition and cyclization reactions. The crystal structure analyses of similar compounds provide insights into the spatial arrangement and electronic effects induced by fluorinated substituents, which are crucial for understanding the reactivity and interaction of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one with various reactants [Dang, Levitus, & Garcia‐Garibay, 2002].

Chemical Reactions and Properties

1-Cyclopentyl-2,2,2-trifluoroethan-1-one undergoes a variety of chemical reactions, leveraging its trifluoromethyl ketone functionality. For instance, the compound can participate in cycloaddition reactions, as demonstrated by Atherton and Fields (1968), who explored the cycloaddition reactions of 2,2,2-trifluorodiazoethane, revealing the potential for creating complex fluorinated structures [Atherton & Fields, 1968]. These reactions highlight the compound's versatility as a precursor for synthesizing fluorinated cyclic compounds.

Physical Properties Analysis

The physical properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The trifluoromethyl group contributes to the compound's polarity and can affect its solubility in various solvents, which is essential for its application in different reactions and processes. While specific data on 1-Cyclopentyl-2,2,2-trifluoroethan-1-one's physical properties are not provided, analogous compounds with fluorinated motifs exhibit unique physical characteristics that are crucial for their application in organic synthesis and material science.

Chemical Properties Analysis

The chemical properties of 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, particularly its reactivity and stability, are central to its applications in chemistry. The electron-withdrawing nature of the trifluoromethyl group affects the compound's acidity, nucleophilicity, and electrophilicity, making it a versatile intermediate for various synthetic applications. Studies on similar fluorinated compounds provide insights into the reactivity patterns and mechanisms of reactions involving 1-Cyclopentyl-2,2,2-trifluoroethan-1-one, highlighting its potential as a building block in organic synthesis [Ichikawa et al., 2003].

科学研究应用

用于获取2-(2,2,2-三氟乙烯基)-环戊酮及相关化合物(Dmowski & Ignatowska, 2003)。

在研究环戊基对-对溴苯磺酸酯的溶剂解离反应的立体化学中发挥作用(Humski, Sendijarevic, & Shiner, 1973)。

该化合物参与了与烯烃光解时环丙烷形成的研究(Atherton & Fields, 1968)。

在研究中,它作为环丙烷化和双极环加成的1,3-二极试剂的来源(Shu‐Wen Duan & Xiao, 2016)。

该化合物用作活化酯氢化到醇的预催化剂(Gajewski et al., 2016)。

它能够使极性有机溶剂凝胶化,并可在高达56°C的温度下形成水凝胶(Xie et al., 2009)。

1-芳基-2,2,2-三氟重氮乙烷与烯烃反应生成具有高对映选择性和对映选择性的三氟甲基取代环丙烷(Denton, Sukumaran, & Davies, 2007)。

1-(三氟甲基)环戊-3-烯-1-羧酸及其衍生物是各种二功能三氟甲基环戊烷衍生物的新三氟甲基环化建筑单元(Grellepois, Kikelj, Coia, & Portella, 2012)。

1-环戊基-2,2,2-三氟乙酮可用于从二异丙基前体构建具有受控立体中心的环戊基衍生物(Bogen, Gulea, Fensterbank, & Malacria, 1999)。

安全和危害

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

1-cyclopentyl-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJGNALMBCVVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-2,2,2-trifluoroethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

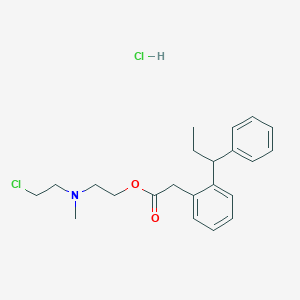

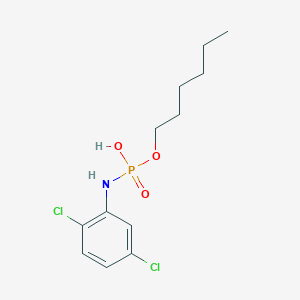

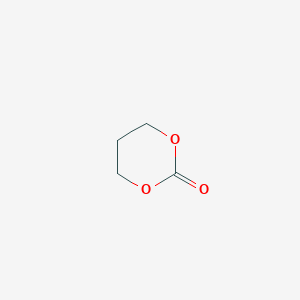

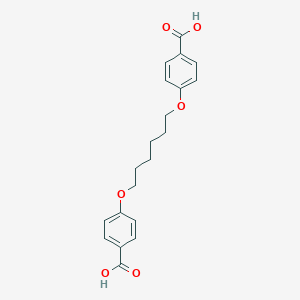

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。